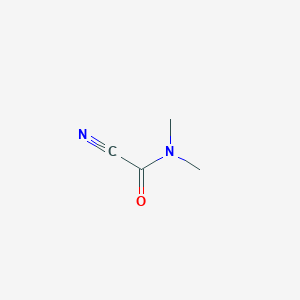
1-cyano-N,N-dimethylformamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-cyano-N,N-dimethylformamide is an organic compound with the molecular formula C₄H₆N₂O. It is a colorless liquid that is used in various chemical reactions and industrial applications. The compound is known for its reactivity and versatility in organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1-cyano-N,N-dimethylformamide can be synthesized through several methods. One common method involves the reaction of dimethylamine with cyanogen chloride. The reaction is typically carried out in an organic solvent such as dichloromethane at low temperatures to control the exothermic nature of the reaction.
Industrial Production Methods
In industrial settings, dimethylcarbamyl cyanide is produced using a continuous flow reactor to ensure consistent quality and yield. The process involves the careful control of reaction parameters such as temperature, pressure, and reactant concentrations to optimize the production efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
1-cyano-N,N-dimethylformamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines.
Substitution: this compound can participate in nucleophilic substitution reactions, where the cyanide group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like hydroxide ions or amines are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions include dimethylamine derivatives, nitriles, and various substituted carbamates.
Applications De Recherche Scientifique
1-cyano-N,N-dimethylformamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme mechanisms and as a reagent in biochemical assays.
Industry: this compound is used in the production of agrochemicals, dyes, and polymers.
Mécanisme D'action
The mechanism by which dimethylcarbamyl cyanide exerts its effects involves the interaction of its cyanide group with various molecular targets. The cyanide group can act as a nucleophile, attacking electrophilic centers in other molecules. This reactivity is exploited in various synthetic applications to form new chemical bonds and structures.
Comparaison Avec Des Composés Similaires
Similar Compounds
Dimethylcarbamoyl chloride: Similar in structure but contains a chloride group instead of a cyanide group.
Dimethylamine: A simpler amine that lacks the cyanide functionality.
Cyanogen chloride: Contains a cyanide group but is more reactive and toxic.
Uniqueness
1-cyano-N,N-dimethylformamide is unique due to its combination of the dimethylcarbamyl and cyanide functionalities, which confer distinct reactivity patterns. This makes it a valuable reagent in organic synthesis, offering versatility that is not found in simpler compounds.
Propriétés
Numéro CAS |
16703-51-8 |
|---|---|
Formule moléculaire |
C4H6N2O |
Poids moléculaire |
98.1 g/mol |
Nom IUPAC |
1-cyano-N,N-dimethylformamide |
InChI |
InChI=1S/C4H6N2O/c1-6(2)4(7)3-5/h1-2H3 |
Clé InChI |
DNRRZLQWEDPRRM-UHFFFAOYSA-N |
SMILES |
CN(C)C(=O)C#N |
SMILES canonique |
CN(C)C(=O)C#N |
Key on ui other cas no. |
16703-51-8 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Naphtho[2,1-d]thiazole-2(3H)-thione](/img/structure/B99603.png)
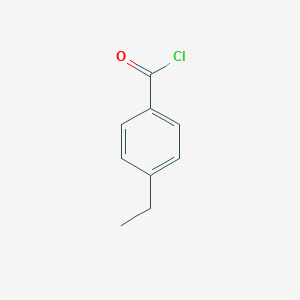
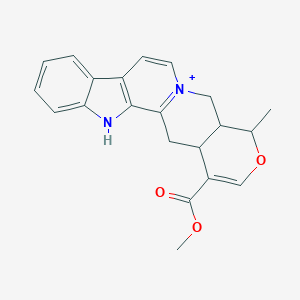

![Methyl 3-methoxybenzo[b]thiophene-3-carboxylate](/img/structure/B99611.png)

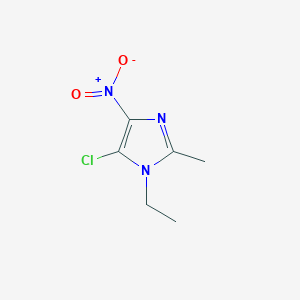
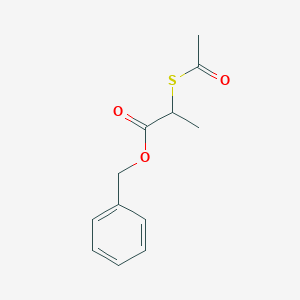
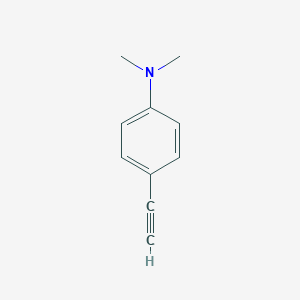
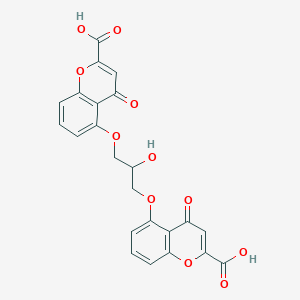
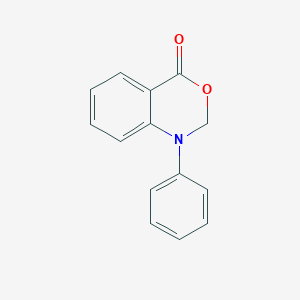
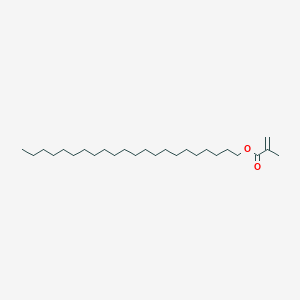
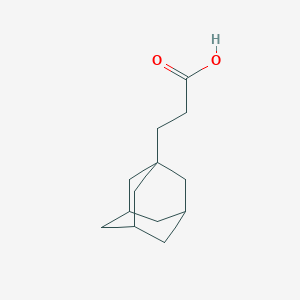
![Sodium 2-[methyl(1-oxotetradecyl)amino]ethanesulphonate](/img/structure/B99626.png)
